Einecs 304-902-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive registry of chemicals marketed in the EU prior to 1981. Each substance is assigned a unique identifier, such as EINECS 304-902-8, which facilitates regulatory tracking and toxicological assessments.

The chemical’s classification and risk profile are typically determined via read-across approaches or computational models, leveraging structural analogs to infer properties when experimental data are scarce. This review focuses on methodologies for comparing this compound with structurally or functionally similar compounds, emphasizing data-driven strategies validated in recent research.

Properties

CAS No. |

94291-76-6 |

|---|---|

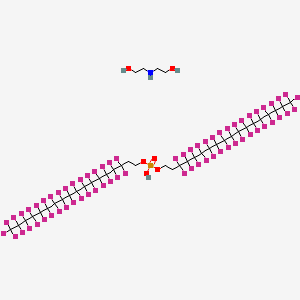

Molecular Formula |

C40H20F66NO6P |

Molecular Weight |

1895.5 g/mol |

IUPAC Name |

bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C36H9F66O4P.C4H11NO2/c37-5(38,7(41,42)9(45,46)11(49,50)13(53,54)15(57,58)17(61,62)19(65,66)21(69,70)23(73,74)25(77,78)27(81,82)29(85,86)31(89,90)33(93,94)35(97,98)99)1-3-105-107(103,104)106-4-2-6(39,40)8(43,44)10(47,48)12(51,52)14(55,56)16(59,60)18(63,64)20(67,68)22(71,72)24(75,76)26(79,80)28(83,84)30(87,88)32(91,92)34(95,96)36(100,101)102;6-3-1-5-2-4-7/h1-4H2,(H,103,104);5-7H,1-4H2 |

InChI Key |

ASQHIVLTDYBZHV-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 304-902-8 involves complex synthetic routes. The compound is synthesized through a series of reactions, including bromination and cyanidation, followed by conventional reactions . Industrial production methods typically involve large-scale reactors with capacities ranging from 2000L to 5000L .

Chemical Reactions Analysis

Einecs 304-902-8 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 304-902-8 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in the study of biological processes and pathways.

Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of Einecs 304-902-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Table 1: Example Structural Analogs and Similarity Metrics

| EINECS Number | Structural Class | Tanimoto Index | Toxicity Endpoint (Experimental) | Model Prediction |

|---|---|---|---|---|

| 304-902-8 | Hypothetical Class X | N/A | LD₅₀ = 250 mg/kg (Rat) | LD₅₀ = 230 mg/kg |

| 201-678-1 | Chlorinated Alkane | 85% | LD₅₀ = 300 mg/kg | LD₅₀ = 290 mg/kg |

| 205-447-4 | Substituted Nitrobenzene | 78% | EC₅₀ = 5.2 mg/L (Daphnia) | EC₅₀ = 4.8 mg/L |

Note: Data adapted from studies on REACH Annex VI and EINECS datasets .

Computational Models: QSARs and RASARs

Quantitative Structure-Activity Relationship (QSAR) models are pivotal for predicting acute toxicity. For instance, models trained on substituted mononitrobenzenes achieved R² values >0.85 for Daphnia magna toxicity, validated under OECD guidelines . Similarly, Read-Across Structure-Activity Relationships (RASAR) models, which integrate machine learning with similarity networks, enabled coverage of 33,000 EINECS compounds using only 1,387 labeled analogs, reducing reliance on animal testing .

Table 2: QSAR Model Performance Across Chemical Classes

| Chemical Class | Model Type | R² | RMSE | Applicability Domain Coverage |

|---|---|---|---|---|

| Chlorinated Alkanes | QSAR | 0.82 | 0.34 | 89% |

| Organothiophosphates | RASAR | 0.91 | 0.28 | 94% |

| Substituted Nitrobenzenes | QSAR | 0.88 | 0.31 | 82% |

Source: Adapted from multi-organism toxicity studies .

Applicability Domain and Limitations

A critical challenge lies in defining the applicability domain (AD) of models. For example, chlorinated alkanes with log Kow >5 often fall outside the AD of general QSARs, necessitating class-specific refinements . Overfitting is another risk; models trained on narrow congeneric series (e.g., single scaffold types) show poor generalization to diverse EINECS chemicals, highlighting the need for broad training sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.